RbcR protein
Description
Properties
CAS No. |
142661-98-1 |
|---|---|
Molecular Formula |
C12H7Br3O |
Synonyms |
RbcR protein |
Origin of Product |
United States |
Molecular Architecture and Classification of Rbcr Protein
Genomic Organization of rbcR Genes
The genomic arrangement of the rbcR gene is a key indicator of its function. In many bacteria, the rbcR gene is located immediately upstream of the operon it regulates, which typically contains the genes for the large and small subunits of ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). ebi.ac.ukmicrobiologyresearch.org This enzyme is central to the Calvin-Benson-Bassham (CBB) cycle for carbon fixation.
This conserved genomic organization suggests a direct and crucial role for RbcR in controlling the expression of RuBisCO. An operon is a cluster of genes transcribed together from a single promoter, allowing for coordinated regulation. wikipedia.orglibretexts.org The proximity of rbcR to the RuBisCO genes ensures that the regulator is synthesized in close concert with the enzymes it controls.
For instance, in the phototrophic purple bacterium Chromatium vinosum, an open reading frame identified as rbcR is situated 226 base pairs upstream of the rbcAB genes, which encode the two subunits of RuBisCO. ebi.ac.uk Similarly, in the obligate chemolithotroph Nitrosomonas europaea, a cbbR gene, which is a homolog of rbcR, is found upstream of the cbbLSQON operon that includes the RuBisCO genes (cbbL and cbbS). microbiologyresearch.org This arrangement, where the regulatory gene is divergently transcribed from the structural genes it controls, is a common feature of LTTRs. microbiologyresearch.org
| Organism | Regulatory Gene | Location | Regulated Operon | Reference |
|---|---|---|---|---|
| Chromatium vinosum | rbcR | Upstream of rbcAB | rbcAB (RuBisCO genes) | ebi.ac.uk |
| Nitrosomonas europaea | cbbR | Upstream of cbbL | cbbLSQON (RuBisCO operon) | microbiologyresearch.org |
Phylogenetic Analysis and Evolutionary Divergence of RbcR Protein Homologs
Phylogenetic analyses, which illustrate the evolutionary relationships between different species or proteins, show that RbcR homologs are distributed across a wide range of bacteria. bv-brc.orgmdpi.com As members of the LTTR family, RbcR proteins have undergone significant evolutionary divergence, adapting to control various metabolic pathways in different organisms. nih.govnih.gov The core structure is conserved, but the specific functions and the signals they respond to can vary. uzh.ch
The LTTR family itself is ancient and has expanded considerably, with subgroups evolving to regulate specific sets of genes. microbiologyresearch.org For example, comprehensive phylogenetic trees of LTTRs have identified distinct subfamilies, such as those involved in nodulation (Nod) and RuBisCO regulation. microbiologyresearch.org This indicates that the RbcR regulators form a coherent, yet diverse, subgroup within the larger LTTR family.
The evolution of the rbcL gene, which RbcR regulates, has been shown to be conservative in some lineages, such as the red algal genus Hildenbrandia, suggesting that it is under strong purifying selection. researchgate.net The evolution of the regulator, RbcR, is intrinsically linked to the evolution of its target genes. The divergence of protein structures is influenced by changes in their function; however, proteins that maintain the same function exhibit limited structural divergence. nih.gov This principle likely applies to RbcR, where its core function of regulating RuBisCO has constrained its evolutionary path to some extent, while allowing for adaptation to the specific physiological context of each organism.
Classification within the LysR-type Transcriptional Regulator (LTTR) Family
The this compound is classified as a member of the LysR-type transcriptional regulator (LTTR) family based on distinct structural and functional characteristics. nih.govebi.ac.uk This family is the most prevalent group of transcriptional regulators in prokaryotes. microbiologyresearch.org
LTTRs are typically composed of approximately 300-340 amino acids and have a highly conserved modular structure. nih.govmicrobiologyresearch.org This structure consists of two primary domains:
An N-terminal DNA-binding domain (DBD): This domain is located at the amino-terminus of the protein and contains a characteristic helix-turn-helix (HTH) motif. nih.govebi.ac.ukfrontiersin.org The HTH motif is a common structure in DNA-binding proteins and is responsible for recognizing and binding to specific DNA sequences in the promoter regions of target genes. microbiologyresearch.orgfrontiersin.org For LTTRs, this binding site is often a conserved sequence motif known as the "LTTR box" (T-N₁₁-A). frontiersin.orgasm.org
A C-terminal Effector-binding domain (EBD): This larger domain is located at the carboxyl-terminus and is responsible for recognizing and binding to small molecule co-inducers. nih.govmicrobiologyresearch.orgebi.ac.uk The binding of an effector molecule to the EBD triggers a conformational change in the protein, which in turn modulates the DNA-binding activity of the N-terminal domain and its interaction with RNA polymerase, thereby activating or repressing gene transcription. ebi.ac.ukebi.ac.ukannualreviews.org
These two domains are connected by a flexible linker region. ebi.ac.ukannualreviews.org LTTRs, including RbcR, generally function as homodimers or homotetramers, where multiple identical protein subunits assemble to form the active regulatory complex. annualreviews.orgresearchgate.net They often act as dual-function regulators, capable of both repressing their own expression and activating the expression of target operons. ebi.ac.ukebi.ac.uk This dual role allows for precise control over gene expression in response to changing cellular needs.
| Feature | Description | Function | Reference |
|---|---|---|---|
| Overall Structure | Modular protein of ~300-340 amino acids, typically forms homotetramers. | Acts as a transcriptional regulator. | nih.govannualreviews.org |
| N-Terminal Domain | Contains a conserved helix-turn-helix (HTH) DNA-binding motif. | Binds to specific DNA sequences (LTTR boxes) in promoter regions. | microbiologyresearch.orgfrontiersin.org |
| C-Terminal Domain | Effector-binding domain (EBD) or co-inducer-binding domain. | Binds small molecule effectors, triggering conformational changes. | nih.govebi.ac.uk |
| Regulatory Action | Typically functions as a dual repressor-activator. | Negatively autoregulates its own transcription and positively regulates target genes. | ebi.ac.ukannualreviews.org |
Structural Determinants and Functional Motifs of Rbcr Protein
Analysis of Conserved Domains and Binding Motifs
Like other members of the LTTR family, the RbcR protein is characterized by a modular structure, typically comprising two principal domains: an N-terminal DNA-binding domain (DBD) and a C-terminal co-inducer-binding domain (CBD). microbiologyresearch.orgnih.gov The protein from Chromatium vinosum, for instance, is composed of 302 amino acids. asm.org The DBD is highly conserved across the LTTR family and is responsible for recognizing and binding to specific DNA sequences in the promoter regions of target genes. microbiologyresearch.orgnih.gov The CBD, which is more variable, is involved in recognizing and responding to small molecule co-inducers, which in turn modulates the regulatory activity of the protein. microbiologyresearch.org
A defining feature of the this compound and all LTTRs is the presence of a helix-turn-helix (HTH) motif within the N-terminal DNA-binding domain. microbiologyresearch.orgfrontiersin.org This HTH motif is a common super-secondary structure found in many DNA-binding proteins that regulate gene expression. microbiologyresearch.org The HTH motif consists of two alpha-helices joined by a short loop or turn. microbiologyresearch.org The second helix, often termed the "recognition helix," fits into the major groove of the DNA, where it makes specific contacts with the DNA bases, thereby conferring sequence specificity to the binding. microbiologyresearch.org
In the this compound from Chromatium vinosum, a potential HTH DNA-binding domain has been identified, and it aligns precisely with the highly conserved HTH region present in other members of the LysR family. asm.org This high degree of conservation underscores the critical role of this motif in the protein's function as a transcriptional regulator. asm.org
Higher-Order Structure and Oligomerization States
The functional form of most LysR-type transcriptional regulators, and likely RbcR, is not monomeric. The majority of characterized LTTRs assemble into homotetramers, although some have been observed to form dimers. annualreviews.orgplos.org This oligomerization is crucial for their regulatory function, particularly in how they interact with DNA. The tetrameric structure allows for the binding to two distinct operator sites on the DNA, often leading to the bending of the DNA, which is a key mechanism in the regulation of transcription.
Studies on BenM, another LTTR, have proposed a general oligomerization scheme for the family that involves dimer-dimer interactions. nih.govresearchgate.net This model also provides a potential explanation for the common observation of insolubility and aggregation of full-length LTTR proteins at high concentrations. nih.govresearchgate.net While most LTTRs form homooligomers, there is also evidence to suggest that some may form heterodimers with other LTTRs or even higher-order structures like octamers. asm.org However, specific experimental determination of the oligomeric state of the this compound has not been reported.
Computational Modeling and Predictive Structural Analysis
In the absence of experimentally determined high-resolution structures for every LTTR, computational modeling and predictive structural analysis have become valuable tools for understanding their three-dimensional organization. For the LTTR family, homology modeling has proven to be a reliable method for predicting the structure of the DNA-binding domains. nih.gov A commonly used template for modeling the DBD of LTTRs is the experimentally determined structure of the Escherichia coli ModE transcription factor, which also contains a winged helix-turn-helix (wHTH) motif. nih.gov
Predictive 3D structures for some LTTRs, such as LcrX, have been generated using tools like I-TASSER and visualized with software like PyMOL, demonstrating the utility of these computational approaches. frontiersin.org Furthermore, the AlphaFold Protein Structure Database, a resource that provides predicted structures for a vast number of proteins, includes a predicted model for the this compound. ebi.ac.ukuniprot.orguniprot.org These computational models provide valuable insights into the spatial arrangement of the conserved domains and functional motifs of RbcR, aiding in the formulation of hypotheses about its mechanism of action that can be tested experimentally.
Transcriptional Regulatory Mechanisms of Rbcr Protein
Regulation of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO) Operons
The primary function of RbcR is the regulation of the operons encoding Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO), the enzyme responsible for the primary step of carbon fixation in the Calvin-Benson-Bassham (CBB) cycle. researchgate.netnih.gov
Activation of rbcLXS Gene Expression
RbcR directly activates the transcription of the rbcLXS operon. researchgate.netresearchgate.net This operon encodes the large (RbcL) and small (RbcS) subunits of RuBisCO, as well as a chaperone protein, RbcX, which is involved in the proper assembly of the RuBisCO holoenzyme. asm.org Studies in Synechocystis sp. PCC 6803 have shown that a decrease in RbcR levels leads to a significant reduction in the expression of the rbcLXS genes. researchgate.net This indicates that RbcR is essential for maintaining the appropriate levels of RuBisCO, particularly under conditions where carbon fixation is critical for cell viability. researchgate.netmdpi.com The knockout of the rbcR gene has been shown to be lethal, underscoring its indispensable role in regulating RuBisCO expression. mdpi.com
Promoter Binding Site Characterization and Specificity
RbcR exerts its regulatory function by binding to specific DNA sequences in the promoter regions of its target genes. The consensus binding motif for RbcR has been identified as ATTA(G/A)-N5-(C/T)TAAT. researchgate.netnih.gov This palindromic sequence is characteristic of binding sites for LysR-type regulators. Electrophoretic mobility shift assays (EMSAs) have confirmed that purified RbcR protein specifically binds to the promoter region of the rbcL gene (PrbcL). researchgate.netresearchgate.net This binding is specific, as competition assays with unlabeled PrbcL DNA reduce the formation of the RbcR-PrbcL complex, while non-specific DNA does not. researchgate.net Footprinting and site-directed mutagenesis experiments have further demonstrated that RbcR binds to overlapping promoter elements of the rbcR and rbcL1 genes in Thiobacillus ferrooxidans, suggesting a mechanism of autoregulation and divergent transcriptional control. nih.gov
Modulation of Carbon Acquisition Gene Expression
In addition to its primary role in regulating RuBisCO, RbcR also modulates the expression of genes involved in the carbon-concentrating mechanism (CCM), which enhances the efficiency of carbon fixation by increasing the concentration of CO2 around RuBisCO. researchgate.netoup.com
Upregulation of Bicarbonate Transporter (sbtA)
RbcR has been shown to be a transcriptional activator for the sbtAB operon, which encodes a high-affinity bicarbonate transporter (SbtA) and a PII-like signaling protein (SbtB). researchgate.netresearchgate.net In low inorganic carbon (Ci) conditions, RbcR upregulates the expression of the sbtA operon. researchgate.net This is a crucial function as SbtA is responsible for the uptake of bicarbonate, a primary source of inorganic carbon for many cyanobacteria. mdpi.com The regulation of sbtA is complex, also involving other transcriptional regulators like NdhR and cyAbrB2, highlighting a coordinated network of control over carbon acquisition. researchgate.netresearchgate.net
Control of Carboxysome Component Genes (ccmK2K1LMN)
RbcR is the primary transcriptional regulator of the ccmK2K1LMN operon, which encodes essential protein components of the carboxysome shell. researchgate.netresearchgate.net Carboxysomes are bacterial microcompartments that encapsulate RuBisCO and carbonic anhydrase, creating a CO2-rich environment to enhance carboxylation and minimize the competing oxygenation reaction. oup.comuniprot.org RbcR activates the expression of the ccmK2K1LMN operon, particularly under low inorganic carbon conditions. researchgate.net This control is specific to RbcR, as this operon is not part of the regulons of other known carbon-responsive regulators like CcmR, CyAbrB2, or CmpR. researchgate.net
Mechanisms of Transcriptional Activation and Repression
Transcriptional regulators like RbcR can function as both activators and repressors to fine-tune gene expression. wikipedia.org These proteins typically contain distinct domains for DNA binding and for interacting with the transcriptional machinery or other regulatory proteins. nih.gov
The precise molecular mechanisms of how RbcR activates or represses transcription are still being fully elucidated. However, based on the general understanding of LTTRs and transcriptional regulation, several mechanisms can be proposed. nih.govresearchgate.net As an activator, RbcR likely binds to its target promoter and recruits RNA polymerase to initiate transcription. researchgate.net This recruitment can be direct or may involve interactions with other co-activating proteins. The binding of a co-inducer molecule, likely a metabolite related to the CBB cycle, may induce a conformational change in RbcR that enhances its affinity for DNA and its ability to activate transcription. asm.org
Transcriptomic Profiling of RbcR Regulon
Transcriptomic analyses, particularly through techniques like RNA sequencing (RNA-Seq) of knockdown or knockout mutants, have been instrumental in defining the scope of the RbcR regulon. These studies measure the changes in mRNA levels for all genes in an organism, providing a global view of the genes under the regulatory control of a specific transcription factor.
In the cyanobacterium Synechocystis sp. PCC 6803, transcriptomic profiling of a knockdown mutant of the rbcR gene (also known as sll0998) revealed a significant decrease in the expression of several key genes involved in carbon acquisition and fixation. researchgate.net This demonstrated that RbcR functions primarily as a transcriptional activator. The most prominently affected genes are central to the carbon concentrating mechanism (CCM) and the Calvin-Benson-Bassham cycle. researchgate.net
Further insights into the RbcR regulon have been gained from studies on proteins that interact with RbcR. For instance, transcriptomic analysis of a knockout mutant of the sll0528 gene, which encodes a site-2 protease that interacts with RbcR, showed a marked downregulation of the RbcR regulon. researchgate.netfrontiersin.orgnih.govnih.gov This downregulation is thought to occur due to improper post-transcriptional regulation of RbcR in the absence of Sll0528. frontiersin.orgnih.govnih.gov The findings from these mutant studies have been crucial in identifying the direct and indirect targets of RbcR.
The core components of the RbcR regulon, as identified through these transcriptomic studies, include operons encoding for the RuBisCO enzyme, carboxysome shell proteins, and bicarbonate transporters. researchgate.netfrontiersin.org
Research has identified RbcR as a master regulator of inorganic carbon assimilation. researchgate.net The regulon it controls is vital for the functioning of the cyanobacterial CCM. The primary targets of RbcR activation are:
The RuBisCO operon (rbcLXS): This operon encodes the large (RbcL) and small (RbcS) subunits of the ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) enzyme, the central enzyme of carbon fixation. Transcriptional profiling consistently shows that the expression of rbcLXS is significantly diminished in the absence of a functional RbcR. researchgate.netresearchgate.netfrontiersin.org
The ccmK2K1LMN operon: These genes encode essential protein components of the carboxysome shell, the microcompartment that encapsulates RuBisCO and carbonic anhydrase to increase the local CO2 concentration. researchgate.netfrontiersin.org RbcR activates the expression of this operon, particularly under low inorganic carbon (Ci) conditions. researchgate.net
The sbtAB operon: This operon encodes a high-affinity bicarbonate transporter (SbtA) and its associated protein (SbtB). researchgate.net The upregulation of this transporter is critical for efficient carbon acquisition when Ci levels are low. The sbtA gene is also noted to be under complex control from other transcriptional regulators, including NdhR and cyAbrB2. researchgate.net
NADH dehydrogenase subunits: Genes such as slr1279, slr1280, and slr1281, which encode subunits of the NADH dehydrogenase complex, have also been identified as part of the RbcR regulon, showing downregulation in mutant strains. frontiersin.org
The following data tables summarize the key genes within the RbcR regulon that were observed to be significantly downregulated in transcriptomic studies of Synechocystis sp. PCC 6803 mutants.
Table 1: Downregulated Genes in the RbcR Regulon of a Δsll0528 Mutant
This interactive table presents genes that showed significant downregulation in a knockout mutant of sll0528, which impacts RbcR function. frontiersin.org
| Gene/Operon | Function |
| rbcLXS | Encodes large and small subunits of RuBisCO. |
| ccmK2K1LMN | Encodes carboxysome shell proteins. |
| sbtA | Encodes a high-affinity bicarbonate transporter. |
| slr1279/80/81 | Encodes NADH dehydrogenase subunits. |
Rbcr Protein S Role in Cellular Carbon Homeostasis and Acclimation
Integration within the Carbon Concentrating Mechanism (CCM) Pathway
RbcR is recognized as an important transcriptional activator for genes involved in carbon acquisition and assimilation, playing a significant role in positively regulating carbon assimilation researchgate.net. Within the cyanobacterial CCM, which serves to elevate CO2 levels around the enzyme RuBisCO, RbcR acts as a main regulator of carboxysome genes. Specifically, RbcR activates the expression of the rbcLXS and ccmK2K1LMN operons under low Ci conditions researchgate.net. The rbcLXS operon encodes the large and small subunits of RuBisCO, the primary CO2-fixing enzyme, while the ccmK2K1LMN operon encodes components of the carboxysome shell, the proteinaceous microcompartment where RuBisCO is encapsulated researchgate.netresearchgate.net.
Unlike other carbon-responding transcriptional regulators such as CcmR (NdhR), CmpR, and CyAbrB2, the rbcLXS and ccmK2K1LMN operons are primarily controlled by RbcR in low Ci environments researchgate.net. RbcR has been identified as a transcriptional activator for these operons, contributing to the positive regulation of inorganic carbon assimilation in species like Synechocystis sp. PCC 6803 researchgate.net. Furthermore, in low carbon conditions, the RbcR transcription factor upregulates the expression of the sbtA operon, which encodes the high-affinity sodium-dependent bicarbonate transporter SbtA, a crucial component for Ci uptake researchgate.netresearchgate.net.
Research findings highlight RbcR as a third major regulator of cyanobacterial Ci assimilation, alongside NdhR and CmpR nih.govfrontiersin.org. Its positive control over RuBisCO encoding genes and other components of Ci assimilation and concentration underscores its integral role in the CCM pathway nih.govfrontiersin.org.
Response to Inorganic Carbon Availability and Stress Conditions
RbcR's function is intricately linked to the availability of inorganic carbon. It acts as a low-carbon-responsive transcriptional regulator, activating the expression of key CCM genes when Ci levels are low nih.govfrontiersin.orgresearchgate.netnih.gov. This upregulation includes the operons encoding RuBisCO and components of the carboxysome researchgate.netresearchgate.net.
Studies have shown that RbcR is indispensable for the viability of Synechocystis nih.govfrontiersin.org. Knockout of the rbcR gene has been shown to lead to reduced RuBisCO expression, impaired growth, and decreased CO2 assimilation, indicating its critical regulatory role in carbon uptake and fixation researchgate.net.
While RbcR is a key player in the low-Ci response, the regulation of RbcR itself is not yet fully understood researchgate.net. However, recent research has shed light on post-transcriptional regulation involving interaction with other proteins.
In some organisms, like Acidithiobacillus ferrooxidans, a homolog of RbcR, CbbR, shows increased protein concentrations with increasing CO2 concentrations, mimicking transcript changes frontiersin.org. While this is in a different organism, it suggests a potential link between CO2 levels and the abundance of RbcR/CbbR-type regulators.
| CO2 Concentration (%) | Relative cbbR Transcript Level (Fold Change vs Air) |
| 0.036 (Air) | 1.0 |
| 10 | 3.4 ± 0.6 |
| 20 | No additional change |
*Data derived from transcript level analysis of cbbR in A. ferrooxidans frontiersin.org.
Crosstalk with Nitrogen Metabolism and Homeostasis
Emerging research indicates a novel regulatory crosstalk between RbcR and nitrogen metabolism, contributing to carbon-nitrogen homeostasis, particularly during nitrogen fluctuations. A site-2 protease, Sll0528, has been identified in Synechocystis sp. PCC 6803 as a critical regulator of ammonium (B1175870) stress acclimation nih.govfrontiersin.orgresearchgate.netnih.gov. This protease physically interacts with RbcR, a low-carbon-responsive transcriptional regulator nih.govfrontiersin.orgresearchgate.netnih.gov.
Transcriptomic analysis has revealed that the knockout of sll0528 leads to a significant downregulation of the RbcR regulon, including the rbcLXS operon nih.govfrontiersin.orgresearchgate.netnih.gov. This suggests that the compromised expression of the RbcR regulon in the absence of Sll0528 might be due to improper post-transcriptional regulation of RbcR, mediated through their interaction nih.govfrontiersin.orgresearchgate.netnih.gov.
This interaction between Sll0528 and RbcR highlights a mechanism by which carbon and nitrogen homeostasis is coordinated during ammonium stress acclimation nih.govfrontiersin.orgresearchgate.netnih.gov. The findings suggest that this regulatory crosstalk between a cyanobacterial S2P protease and the carbon-responsive transcriptional machinery provides new mechanistic insights into the control of carbon-nitrogen balance during nitrogen fluctuations nih.govfrontiersin.orgresearchgate.netnih.gov. While the precise role of the Sll0528-RbcR interaction in carbon/nitrogen homeostasis control under ammonium stress requires further exploration, it represents a significant link between these two crucial metabolic pathways nih.govfrontiersin.org.
Protein Protein Interactions and Post Translational Regulation of Rbcr Protein
Interaction with Site-2 Proteases (e.g., Sll0528)
A notable interaction involving RbcR is with the Site-2 protease Sll0528 in Synechocystis sp. PCC 6803. nih.govnih.govfrontiersin.orgresearchgate.net Sll0528 has been identified as a critical regulator in the acclimation to ammonium (B1175870) stress. nih.govnih.govfrontiersin.orgresearchgate.net Studies utilizing TurboID-based proximity labeling and quantitative proteomics have revealed a set of proteins that putatively interact with Sll0528. nih.govnih.govfrontiersin.orgresearchgate.net Among these, the physical interaction between Sll0528 and RbcR has been confirmed through bacterial two-hybrid assays. nih.govnih.govfrontiersin.orgresearchgate.net This interaction suggests a direct link between the S2P protease activity of Sll0528 and the regulatory function of RbcR. nih.govnih.govfrontiersin.orgresearchgate.net
Impact of Protein-Protein Interactions on RbcR Functionality
The interaction between Sll0528 and RbcR has a demonstrable impact on RbcR's regulatory output. Transcriptomic analysis of an sll0528 knockout mutant in Synechocystis sp. PCC 6803 showed a significant downregulation of the RbcR regulon, including the rbcLXS operon which encodes for RuBisCO. nih.govnih.govfrontiersin.orgresearchgate.net This observation suggests that the presence and interaction with Sll0528 are necessary for the proper expression of genes controlled by RbcR. nih.govnih.govfrontiersin.orgresearchgate.net While RbcR is known to act as a transcriptional activator for genes like rbcLXS, sbtAB, and ccmK2K1LMN, the downregulation of these genes in the absence of functional Sll0528 indicates that the protease positively influences RbcR's ability to activate transcription. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net The precise mechanism by which Sll0528 affects RbcR functionality, whether through direct proteolytic cleavage, modulation of RbcR's conformation, or influencing its interaction with DNA or other proteins, requires further investigation. nih.govnih.govfrontiersin.orgresearchgate.net
Hypothesized Post-Transcriptional Regulatory Mechanisms
The observed downregulation of the RbcR regulon in the sll0528 knockout mutant, despite similar rbcR mRNA abundance compared to the wild type, points towards a post-transcriptional regulatory mechanism affecting RbcR activity. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net It is hypothesized that the interaction with Sll0528 is crucial for this post-transcriptional regulation of RbcR. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net Post-transcriptional regulation encompasses various mechanisms that control gene expression after mRNA synthesis, including mRNA stability, translation efficiency, and protein modifications. nih.govnih.govwikipedia.orgnih.gov In the context of RbcR and Sll0528, the interaction might influence RbcR protein levels, stability, or its ability to bind to target DNA sequences or interact with the transcriptional machinery. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net While the exact nature of this post-transcriptional control mediated by Sll0528 is still being explored, the evidence suggests it is a critical layer in regulating carbon/nitrogen homeostasis in cyanobacteria. nih.govnih.govfrontiersin.orgresearchgate.net
Evolutionary Analysis and Comparative Genomics of Rbcr Protein
Conservation of the rbcR Gene and RbcR Protein Across Prokaryotes
The rbcR gene, frequently designated as cbbR, and its protein product are widely distributed among autotrophic bacteria and some archaea that utilize the CBB pathway for carbon dioxide fixation. nih.govnih.govnih.gov As a member of the extensive LTTR family, RbcR shares a conserved structural architecture, typically comprising an N-terminal helix-turn-helix (HTH) DNA-binding domain and a C-terminal co-inducer-binding domain. nih.govresearchgate.net This structural conservation underpins its fundamental role as a transcriptional regulator.
Genomic analyses reveal that the rbcR gene is commonly located in close proximity to the RuBisCO genes (rbcL and rbcS, often part of a cbb operon), typically transcribed divergently. nih.gov This genomic arrangement, or synteny, is observed across various prokaryotic phyla, suggesting a strong evolutionary pressure to maintain this regulatory linkage.
Below is an interactive data table summarizing the presence of the rbcR (cbbR) gene in representative species from various prokaryotic phyla.
| Phylum | Representative Species | Presence of rbcR/cbbR | Associated RuBisCO Form |
| Proteobacteria | Rhodobacter sphaeroides | Present | Form I & II |
| Ralstonia eutropha | Present | Form I | |
| Thiobacillus ferrooxidans | Present | Form I | |
| Chromatium vinosum | Present | Form I | |
| Cyanobacteria | Synechocystis sp. PCC 6803 | Present | Form I |
| Synechococcus elongatus PCC 7942 | Present | Form I | |
| Actinobacteria | Mycobacterium smegmatis | Present | Form I |
| Firmicutes | Clostridium acetobutylicum | Present | Form I |
| Archaea | Methanomicrobia | Ancestral Form III | Not regulated by RbcR |
This table is based on data compiled from various genomic and phylogenetic studies. The presence of RbcR/CbbR is strongly correlated with the presence of Form I or Form II RuBisCO, which are characteristic of the CBB cycle.
Adaptive Evolution of this compound in Diverse Environments
The ability of prokaryotes to inhabit a vast range of environments, from hydrothermal vents to polar ice, is contingent on the adaptability of their molecular machinery. The this compound, as a key regulator of carbon metabolism, has undergone adaptive evolution to function optimally under diverse and often extreme environmental conditions. This adaptation is evident in the protein's response to different effector molecules and potentially in its structural stability in extremophiles.
The regulatory activity of RbcR is modulated by the presence of specific co-inducer molecules, which are typically intermediates or products of the CBB cycle. nih.gov The nature and concentration of these effector molecules can vary depending on the organism's metabolism and its environment. For example, in Rhodopseudomonas palustris, the binding affinity of CbbR to the RuBisCO promoter is enhanced by RuBP, fructose-1,6-bisphosphate (FBP), ATP, and NADPH. nih.gov In contrast, phosphoenolpyruvate (B93156) acts as a corepressor for CbbR in Ralstonia eutropha. nih.gov The evolution of the co-inducer binding domain of RbcR has thus been shaped by the specific metabolic context of the organism, allowing for fine-tuned regulation of carbon fixation in response to the internal metabolic state, which is itself a reflection of the external environment.
Prokaryotes living in extreme environments (extremophiles) exhibit specific protein adaptations to maintain functionality. While direct, extensive studies on RbcR from extremophiles are limited, general principles of protein adaptation in these organisms can be inferred to apply to RbcR.
Thermophiles and Hyperthermophiles (High Temperature): Proteins from these organisms typically feature an increased number of ionic interactions, a more prominent hydrophobic core, and enhanced subunit interactions to maintain stability at high temperatures. nih.govnih.gov An this compound from a thermophile would be expected to possess such stabilizing features to prevent denaturation.
Psychrophiles (Low Temperature): To counteract the reduced reaction rates at low temperatures, enzymes from psychrophiles often exhibit increased structural flexibility. nih.govresearchgate.net This is achieved through adaptations such as a reduced hydrophobic core and fewer electrostatic interactions. An RbcR from a psychrophile might have evolved a more flexible structure to efficiently bind DNA and respond to effectors in the cold.
Halophiles (High Salinity): Proteins from halophiles are characterized by an increased negative surface charge, resulting from a higher content of acidic amino acids. nih.govresearchgate.net This acidic surface helps to maintain the protein's hydration shell and solubility in a high-salt cytoplasm. RbcR in a halophilic bacterium would likely display this characteristic acidic nature.
The following interactive table summarizes the predicted adaptive features of the this compound in different environmental extremes.
| Environmental Extreme | Organism Type | Predicted Adaptive Features of this compound | Rationale |
| High Temperature | Thermophile / Hyperthermophile | Increased ionic bonds, enhanced hydrophobic core, greater subunit stability. | To maintain structural integrity and prevent unfolding at high temperatures. nih.govnih.gov |
| Low Temperature | Psychrophile | Increased structural flexibility, reduced hydrophobic core, fewer electrostatic interactions. | To ensure sufficient conformational mobility for DNA binding and allosteric regulation in cold conditions. nih.govresearchgate.net |
| High Salinity | Halophile | Increased negative surface charge (higher proportion of acidic residues). | To maintain solubility and function in a high ionic strength intracellular environment. nih.govresearchgate.net |
Co-evolutionary Dynamics with RuBisCO and Associated Proteins
The functional linkage between RbcR and RuBisCO is not merely regulatory but is also deeply embedded in their evolutionary histories. There is strong evidence for co-evolutionary dynamics between the regulator (RbcR) and its target operon (cbb), which includes the RuBisCO genes (rbcL and rbcS).
This co-evolution is most evident in the conserved genomic proximity of rbcR and the cbb operon. nih.gov The divergent orientation of rbcR and cbbL creates an intergenic region that contains the promoter elements and the RbcR binding sites. The maintenance of this gene arrangement across diverse prokaryotic lineages underscores a persistent selective pressure for this coupled regulatory system.
The evolution of the RbcR binding sites within the cbb promoter region is a key aspect of this co-evolution. RbcR, like other LTTRs, typically binds to a conserved palindromic or near-palindromic DNA sequence. nih.gov Studies in Synechocystis sp. PCC 6803 have proposed a consensus binding motif of ATTA(G/A)-N5-(C/T)TAAT for its RbcR. researchgate.net The evolution of the this compound, particularly its DNA-binding domain, is expected to be correlated with changes in this binding site to maintain regulatory control. Any mutation in the binding site would need to be compensated by a corresponding change in the this compound to preserve the specific interaction, a hallmark of co-evolution. anu.edu.au
Furthermore, the regulatory network itself can evolve in complexity. In some bacteria, the regulation of RuBisCO by RbcR is integrated with other regulatory systems. For instance, in Rhodobacter sphaeroides, the global regulator RegA interacts with CbbR at the cbb promoters, modulating their expression in response to the redox state of the cell. nih.gov In Rhodopseudomonas palustris, the CbbR-mediated regulation is further influenced by a two-component system (CbbSR) and two response regulators (CbbRR1 and CbbRR2), which respond to various metabolic signals. nih.gov The evolution of these additional protein-protein interactions with RbcR highlights a dynamic process where the core regulatory unit (RbcR-RuBisCO) becomes integrated into broader cellular control networks, reflecting a multi-layered co-evolutionary process. The interaction with these other regulatory proteins adds another layer of constraint and direction to the evolution of the this compound itself.
Advanced Research Methodologies for Rbcr Protein Investigation
Molecular Genetic Approaches
Genetic manipulation provides a powerful avenue to probe the in vivo function of the RbcR protein. By altering the expression levels of the rbcR gene or modifying the protein's amino acid sequence, researchers can infer its physiological roles and identify critical functional domains.
Gene knockout and overexpression studies are fundamental to understanding the necessity and sufficiency of the this compound in a biological context.
Gene Knockout Studies:
The targeted inactivation of the rbcR gene is a key strategy to determine its essentiality and its impact on cellular physiology. In the cyanobacterium Synechocystis sp. PCC 6803, attempts to create a complete knockout of rbcR have suggested that the gene is essential for the viability of the organism. Researchers have successfully generated partially segregated rbcR knockout mutants, where a portion of the wild-type gene copies are replaced with a resistance cassette.
These knockdown mutants exhibit significant phenotypic changes, providing insights into RbcR's function. Transcriptomic analysis of such mutants has revealed a marked decrease in the expression of several genes crucial for carbon acquisition. This includes the genes encoding RuBisCO (rbcLXS), as well as components of the carbon concentrating mechanism (CCM) like sbtA and ccmKL. frontiersin.org The diminished expression of these genes in the knockdown mutant underscores the role of RbcR as a critical activator of inorganic carbon assimilation pathways. frontiersin.org
| Phenotype of rbcR Knockdown Mutant (Synechocystis sp. PCC 6803) |
| Gene Expression |
| Physiology |
| Conclusion |
Overexpression Studies:
While specific overexpression studies focusing solely on RbcR are not extensively detailed in the available literature, this technique is widely applied to the broader family of LysR-type transcriptional regulators (LTTRs). The general principle involves introducing the rbcR gene under the control of a strong, inducible promoter to achieve higher-than-normal intracellular concentrations of the this compound.
In studies of other LTTRs, such as LcrX in Xanthomonas axonopodis pv. glycines, overexpression has been shown to influence various cellular processes, including virulence and biofilm formation. nih.gov For RbcR, overexpression could be employed to study its regulatory effects under conditions where its natural expression might be limiting. For instance, expressing rbcR in Escherichia coli as a fusion protein has been used to demonstrate its role as a trans-acting transcriptional regulator of rbcAB expression. nih.gov However, it is important to note that the overexpression of membrane-associated or DNA-binding proteins can sometimes lead to the formation of inclusion bodies or other cellular stresses. ebi.ac.uk
Site-directed mutagenesis is a precise technique used to introduce specific amino acid changes into the this compound. This allows for the functional characterization of individual amino acids or domains. While specific site-directed mutagenesis studies on RbcR are not prominently documented, this methodology is a cornerstone in the study of the broader LysR-type transcriptional regulator (LTTR) family, to which RbcR belongs. nih.govresearchgate.net
By targeting conserved residues within the N-terminal helix-turn-helix (HTH) DNA-binding domain or the C-terminal co-inducer binding domain, researchers can investigate their roles in DNA binding, protein dimerization, and interaction with effector molecules. For example, in the LTTR PcaQ, site-directed mutagenesis of highly conserved positions within its putative DNA binding site was used to confirm the nucleotides required for its regulatory function. Similarly, for the LTTR CatR, site-directed mutagenesis was employed to analyze the importance of specific nucleotides in its target promoter for both protein binding and in vivo activation of the catBC operon.
A hypothetical application of site-directed mutagenesis to RbcR could involve targeting conserved residues in its HTH motif to assess their importance in binding to the promoter regions of the rbcL and rbcS genes.
| Potential Site-Directed Mutagenesis Targets in RbcR |
| Domain |
| N-terminal HTH |
| C-terminal Domain |
| Dimerization Interface |
Future Research Directions and Unexplored Avenues for Rbcr Protein Studies
Elucidation of Regulatory Signal Transduction Pathways Upstream of RbcR
Understanding the signals and pathways that govern RbcR activity is a critical area for future research. While RbcR is known to respond to inorganic carbon availability, the upstream signal transduction cascades that sense these changes and modulate RbcR's function are not fully elucidated. Recent research has begun to shed light on potential interactions, such as the observed physical interaction between RbcR and the site-2 protease Sll0528 in Synechocystis sp. PCC 6803. frontiersin.org This interaction suggests a role for post-transcriptional regulation of RbcR, potentially linking carbon and nitrogen homeostasis. frontiersin.org
Future studies should aim to:
Identify the specific environmental signals (e.g., changes in CO2, bicarbonate, or other metabolites) that trigger responses in RbcR activity.
Map the complete signal transduction pathways, including potential sensor proteins, kinases, phosphatases, or other signaling molecules, that operate upstream of RbcR.
Investigate the molecular mechanisms by which interacting proteins, such as Sll0528, influence RbcR stability, localization, or activity. frontiersin.org
Determine if post-translational modifications, beyond potential proteolytic processing, play a role in regulating RbcR function.
Detailed research findings indicating the interaction between Sll0528 and RbcR through proximity labeling and bacterial two-hybrid assays frontiersin.org highlight the importance of exploring protein-protein interactions in RbcR regulation. Transcriptomic analysis showing the downregulation of the RbcR regulon in a Δsll0528 mutant further supports a regulatory link. frontiersin.org
Comprehensive Dissection of RbcR Protein Allosteric Regulation
As a member of the LysR family of transcriptional regulators, RbcR is likely subject to allosteric regulation, typically mediated by the binding of co-inducers. asm.org However, the specific allosteric mechanisms and the identity of the co-inducer molecule(s) that regulate RbcR activity in response to carbon availability remain largely unknown.
Future research should focus on:
Identifying the specific molecule(s) that act as allosteric effectors for RbcR. These could be inorganic carbon species, metabolic intermediates, or other cellular signals.
Characterizing the allosteric binding site(s) on the this compound using structural and biochemical techniques.
Investigating how effector binding induces conformational changes in RbcR that modulate its DNA-binding activity and interaction with RNA polymerase.
Applying advanced techniques, such as those discussed in the context of general protein allostery, including multiscale modeling, network analysis, and machine learning frontiersin.orgplos.orgresearchgate.net, to predict and characterize RbcR allosteric states and mechanisms.
While direct data on RbcR allostery is limited in the provided search results, the knowledge that it belongs to the LysR family asm.org, which is known for allosteric regulation by co-inducers, strongly supports this as a crucial area for future investigation. Understanding RbcR's allosteric control will provide fundamental insights into its regulatory logic.
Potential for Synthetic Biology Applications and Metabolic Engineering
RbcR's central role in regulating carbon fixation and assimilation genes in cyanobacteria makes it a prime target for synthetic biology and metabolic engineering efforts aimed at enhancing photosynthetic efficiency and redirecting carbon flux towards the production of desired compounds. researchgate.netresearchgate.netuni-freiburg.defrontiersin.org
Future research and applications in this area could include:
Engineering RbcR or its regulatory elements to optimize the expression of RuBisCO and carbon concentrating mechanisms (CCMs) under different environmental conditions, potentially leading to increased CO2 fixation rates. researchgate.netresearchgate.netuni-freiburg.de
Utilizing RbcR-regulated promoters and the this compound itself as components in synthetic genetic circuits designed to control carbon flow into specific metabolic pathways for the production of biofuels, chemicals, or other valuable products. researchgate.netfrontiersin.org
Modifying RbcR's ligand-binding specificity or regulatory output to create novel synthetic regulators responsive to non-native signals, allowing for external control of carbon metabolism.
Applying RbcR in cell-free protein synthesis systems or engineered microbial consortia for controlled expression of carbon-fixing machinery. nih.govbiorxiv.org
The finding that RbcR is indispensable for the viability of Synechocystis and controls a regulon including genes for RuBisCO and CCM components researchgate.netuni-freiburg.de underscores its significance as a target for manipulating carbon metabolism in these organisms for biotechnological purposes.
Comparative Studies Across a Broader Range of Organisms
RbcR homologs have been identified in various autotrophic microorganisms beyond Synechocystis, including other cyanobacteria, red algae, and phototrophic bacteria. uniprot.orguniprot.orgasm.org Comparative studies of RbcR across this broader range of organisms can provide valuable evolutionary and mechanistic insights.
Future comparative studies should aim to:
Analyze the sequence and structural diversity of RbcR proteins from different species to identify conserved and variable regions, potentially correlating structural features with functional differences.
Compare the RbcR regulons in different organisms to understand how the set of genes controlled by RbcR has evolved in relation to the specific carbon assimilation strategies and ecological niches of each species.
Investigate differences in the upstream regulatory pathways and allosteric control mechanisms of RbcR in various organisms.
Utilize comparative data to inform engineering strategies, potentially transferring regulatory elements or RbcR variants with desirable properties from one organism to another.
Preliminary data indicating the presence of RbcR in organisms like Cyanidioschyzon merolae uniprot.org and Chromatium vinosum asm.org, in addition to Synechocystis uniprot.orgfrontiersin.orgresearchgate.netresearchgate.netuni-freiburg.de, highlight the potential for fruitful comparative analyses of this important transcriptional regulator.
Organisms Where this compound Has Been Studied (Selected Examples)
| Organism | Type of Organism | Relevant RbcR Function | UniProt Accession(s) |
| Synechocystis sp. PCC 6803 | Cyanobacterium | Transcriptional regulator of RuBisCO and CCM genes. | P73123 uniprot.org |
| Cyanidioschyzon merolae | Unicellular Red Alga | Probable RuBisCO transcriptional regulator. | Q85G62 uniprot.org |
| Chromatium vinosum | Phototrophic Purple Bacterium | Likely trans-acting transcriptional regulator of rbcAB. | Not specified asm.org |
Q & A
Q. What experimental approaches are used to determine the functional role of RbcR in bacterial transcriptional regulation?
RbcR, a member of the LysR family, regulates the expression of ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) genes (e.g., rbcAB in Chromatium vinosum). Methodologies include:
- Gel Retardation Assays : To confirm RbcR binding to promoter regions of target genes, even in the absence of inducers like cis-cis-muconate .
- Promoter Localization : Using broad-host-range promoter-probe vectors (e.g., pKT240) to map regulatory regions upstream of rbcAB .
- Homology Searches : Tools like Multalin for multiple sequence alignment to identify conserved domains (e.g., Lys/Arg anomalies) .
Q. How can researchers validate RbcR’s structural predictions when experimental data is limited?
Predicted 3D models (e.g., from RESPIRE database) should be cross-validated with:
- Comparative Modeling : Align RbcR sequences with experimentally resolved LysR family structures (e.g., CatR in Pseudomonas putida) .
- Functional Assays : Test DNA-binding activity via electrophoretic mobility shift assays (EMSAs) to confirm predicted DNA-interaction motifs .
Advanced Research Questions
Q. How to resolve contradictions in RbcR’s dual regulatory roles (e.g., auto-regulation vs. target gene activation)?
Contradictions may arise from inducer-dependent vs. inducer-independent binding. Strategies include:
- Dose-Response Experiments : Vary inducer concentrations (e.g., cis-cis-muconate) to assess transcriptional activation thresholds .
- Chromatin Immunoprecipitation (ChIP) : Map RbcR binding sites in vivo under different metabolic conditions .
- Quantitative PCR : Compare rbcR and rbcAB expression levels to identify feedback mechanisms .
Q. What bioinformatics tools are optimal for evolutionary analysis of RbcR homologs across prokaryotes and plants?
For phylogenetic studies:
- SNP Analysis : Use rbcR and matK gene sequences to assess nucleotide variations across species (e.g., Poaceae family members). Higher SNP density in 5’ regions of rbcR suggests evolutionary divergence .
- Bootstrapping : Validate clade stability in phylogenetic trees (e.g., 100 bootstraps for tall fescue Mediterranean tetraploid/hexaploid clades) .
- Database Resources : RCSB Protein Data Bank for structural comparisons; RESPIRE for curated RBC protein models .
Q. How to address challenges in structural modeling of RbcR when experimental validation is lacking?
- Hybrid Modeling : Integrate cryo-EM data with homology-based predictions to resolve ambiguous regions .
- Molecular Dynamics Simulations : Test predicted conformations under physiological conditions (e.g., pH, ion gradients) .
- Collaborative Curation : Contribute to RESPIRE’s manual annotation pipeline to improve model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
